![molecular formula C8H8O3 B1407935 2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione CAS No. 51985-02-5](/img/structure/B1407935.png)
2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione
Overview
Description
The compound “2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione” is a cyclic compound with a hydroxymethyl group (-CH2OH) and a methyl group (-CH3) attached. The presence of the hydroxymethyl group suggests that it might have properties similar to alcohols .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a six-membered ring (cyclohexa) with two double bonds (diene), a hydroxymethyl group at the 2-position, and a methyl group at the 6-position. The 1,4-dione indicates the presence of two carbonyl (C=O) groups at the 1 and 4 positions .
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the double bonds in the ring, the hydroxymethyl group, and the carbonyl groups. The double bonds could participate in reactions such as additions or oxidations. The hydroxymethyl group could be involved in reactions typical of alcohols .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. The presence of polar groups like the hydroxymethyl and carbonyl groups would likely make it capable of forming hydrogen bonds, influencing its solubility and boiling/melting points .
Scientific Research Applications
Antifungal Activity
2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione derivatives have been synthesized and tested for their antifungal properties. Notably, 6-hydroxycinnolines, a derivative, demonstrated potent antifungal activity against Candida species, suggesting potential as antifungal agents (Ryu & Lee, 2006).
Phytotoxic Potential
This compound has been identified in the context of exploring the phytotoxic potential of secondary metabolites from endophytic fungi. Its presence in such studies indicates a role in understanding plant-pathogen interactions and the development of natural herbicides (García-Méndez et al., 2016).
Chemical Synthesis
The compound is involved in various chemical synthesis processes. For example, it has been used as an intermediate in the synthesis of complex organic compounds, highlighting its versatility in organic chemistry (Oda et al., 2003).
Microbial Biotransformation
In the realm of microbial biotransformation, derivatives of this compound have been produced by transforming thymoquinone using Aspergillus niger, a process that yielded new compounds with potent antioxidant activity (Mohammad et al., 2018).
Novel Polymer Development
Interestingly, derivatives of 2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione have been synthesized and used in the development of new polymeric materials, particularly in enhancing the toughness of polylactic acid, a biodegradable polymer (Jing & Hillmyer, 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-2-7(10)3-6(4-9)8(5)11/h2-3,9H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUNUDUGAMKVJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(C1=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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